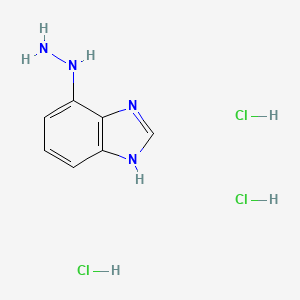
7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride: is a chemical compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride typically involves the reaction of 7-nitro-1H-1,3-benzodiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzimidazole compounds.
Scientific Research Applications
Chemistry: 7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are involved in disease processes.
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and is being studied as a potential anticancer agent.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
- 7-nitro-1H-1,3-benzodiazole
- 7-amino-1H-1,3-benzodiazole
- 7-methyl-1H-1,3-benzodiazole
Comparison: Compared to these similar compounds, 7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride is unique due to its hydrazinyl group. This functional group imparts distinct chemical reactivity and biological activity to the compound. For example, the hydrazinyl group allows for specific interactions with enzymes, making it a valuable tool in enzyme inhibition studies.
Properties
Molecular Formula |
C7H11Cl3N4 |
|---|---|
Molecular Weight |
257.5 g/mol |
IUPAC Name |
1H-benzimidazol-4-ylhydrazine;trihydrochloride |
InChI |
InChI=1S/C7H8N4.3ClH/c8-11-6-3-1-2-5-7(6)10-4-9-5;;;/h1-4,11H,8H2,(H,9,10);3*1H |
InChI Key |
ZINMZSXVSSMXEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NN)N=CN2.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















